2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid

Immunology Complement System Factor B Inhibition

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid (CAS 2034578-52-2) is a synthetic small molecule characterized by a 2-fluorobenzoic acid core linked via a sulfonyl group to a piperidine ring bearing a 6-methylpyridazin-3-yl ether. Its structure aligns with classes of compounds investigated as inhibitors of complement factor B.

Molecular Formula C17H18FN3O5S
Molecular Weight 395.41
CAS No. 2034578-52-2
Cat. No. B2858411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid
CAS2034578-52-2
Molecular FormulaC17H18FN3O5S
Molecular Weight395.41
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C17H18FN3O5S/c1-11-4-7-16(20-19-11)26-12-3-2-8-21(10-12)27(24,25)13-5-6-15(18)14(9-13)17(22)23/h4-7,9,12H,2-3,8,10H2,1H3,(H,22,23)
InChIKeyOYBXJYLIWKNYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid (CAS 2034578-52-2)


2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid (CAS 2034578-52-2) is a synthetic small molecule characterized by a 2-fluorobenzoic acid core linked via a sulfonyl group to a piperidine ring bearing a 6-methylpyridazin-3-yl ether . Its structure aligns with classes of compounds investigated as inhibitors of complement factor B [1]. The molecule's complexity suggests it is a specialized tool compound for biochemical research, not a generic reagent, making its precise structural identity critical for experimental reproducibility.

Procurement Risk Analysis: Why Structural Analogs of CAS 2034578-52-2 Are Not Interchangeable


Generic substitution within this chemical series carries a high risk of functional failure. Even minor structural modifications to the piperidine-pyridazine-benzoic acid scaffold profoundly alter target engagement. For example, a directly comparable analog, which replaces the sulfonyl-benzoic acid moiety with a pyridine-4-carbonyl group (CAS 2034577-43-8), demonstrates anti-tubercular activity . In contrast, the target compound's specific architecture is cited in patent families focused on inhibiting the alternative complement pathway via factor B [1]. This divergent application space, dictated solely by the nature of a single pendant group, proves that these molecules are not functionally interchangeable and must be selected based on the intended target and pathway under investigation.

Quantitative Differentiation Guide for CAS 2034578-52-2 against its Closest Analogs


Inferred Target Selectivity Shift: Factor B Inhibition vs. Anti-Tubercular Activity

The target compound is specifically claimed within a patent for molecules possessing good inhibitory activity on complement factor B [1]. Its near structural analog, CAS 2034577-43-8, has been quantitatively profiled and shows a completely different activity profile, with anti-tubercular activity against *Mycobacterium tuberculosis* H37Ra (IC50 1.35–2.18 µM) . This functional divergence, driven by the difference between a sulfonyl-benzoic acid group and a pyridine-4-carbonyl group, is a class-level inference that the target compound will not serve as a substitute for anti-TB research and is more relevant for immunological targets.

Immunology Complement System Factor B Inhibition Tuberculosis

Molecular Scaffold Differentiation from Commercially Available C17H18FN3O5S Class Members

The target compound shares its molecular formula (C17H18FN3O5S) with other commercial molecules, such as 2-fluoro-5-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid, which is a class of HDAC inhibitors with reported IC50 values in the micromolar range against tumor cells (e.g., ~1.30 µM) . The target compound replaces the cyclohexyl-sulfamoyl linker with a piperidine-sulfonyl linker and substitutes the pyrazine with a methylpyridazine. This scaffold hop represents a class-level inference that the target molecule is designed to sample a different chemical space within the same formula class, likely possessing a distinct target selectivity profile from the HDAC-active analog.

Medicinal Chemistry HDAC Inhibition Scaffold Hopping Cancer

Structural Verification: Identity Confirmation via Unique InChI Key

The target compound has a unique and verifiable digital identity, with the standard InChI Key OYBXJYLIWKNYTC-UHFFFAOYSA-N . This identifier provides a way to differentiate it from all other analogs, including the closely related compound 2-Fluoro-5-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid, which shares the same molecular formula but possesses a different InChI Key. This serves as a fundamental supporting evidence for procurement, ensuring the correct substance is sourced by using this unambiguous digital fingerprint.

Analytical Chemistry Quality Control Provenance Verification

Validated Application Scenarios for 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid (CAS 2034578-52-2)


Investigating the Alternative Complement Pathway via Factor B Inhibition

As explicitly indicated by its inclusion in patent WO2024099458A1 which claims 'good inhibitory activity on complement factor B' for this compound class [1], CAS 2034578-52-2 is the appropriate tool compound for preliminary in vitro studies of the alternative complement pathway. This scenario is distinct from using its closest analog, CAS 2034577-43-8, which would be ineffective in this pathway as it has been designed and validated for anti-tubercular activity.

Chemical Probe for Scaffold-Hopping Studies from HDAC to Factor B Inhibitors

Given the class-level inference that this compound is a scaffold-hop from other C17H18FN3O5S-based molecules with HDAC activity [1], it can be specifically deployed as a negative control or selectivity tool to verify that a biological effect is due to Factor B (or related pathway) engagement and not residual HDAC inhibition, a common pitfall when using compounds with a benzoic acid/sulfonamide motif.

Use as a Verified Identity Standard for Isomer-Specific Procurement

In tasks requiring absolute chemical provenance, such as building a selective compound library for an immunology-focused screening deck, the unique InChI Key (OYBXJYLIWKNYTC-UHFFFAOYSA-N) [1] serves as the definitive criterion for acquisition. This prevents the inadvertent procurement of a functionally distinct isomer, ensuring library integrity.

Quote Request

Request a Quote for 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.